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molecular formula C7H11ClN4O2 B8596016 Ethyl 3-chloro-6-hydrazinylpyridazine-1(6H)-carboxylate CAS No. 62082-13-7

Ethyl 3-chloro-6-hydrazinylpyridazine-1(6H)-carboxylate

Cat. No. B8596016
M. Wt: 218.64 g/mol
InChI Key: UVNMVNLHMIHFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994898

Procedure details

39 g. of 3-chloro-6-hydrazino-1(6H)pyridazinecarboxylic acid, ethyl ester (0.18 mol.) are added to a solution of 4.9 g. of sodium (0.216 mol.) in 400 ml. of absolute ethanol and the mixture is then refluxed for 4 hours with stirring. After cooling, the sodium salt of 6-chloro-1,2,4,-triazolo[4,3-b]pyridazin-3(2H)-one is filtered off, washed with ether and, after drying, dissolved in water. Acidification with acetic acid (25%) precipitates the free compound which then is filtered off, washed with water and dried, yielding 26 g. (85%) of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)one, which is recrystallized from ethanol, m.p. 273°-274° .
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0.216 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]([NH:8][NH2:9])[N:4]([C:10]([O:12]CC)=O)[N:3]=1.[Na]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:10](=[O:12])[NH:9][N:8]=2)[N:3]=1 |^1:14|

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
ClC1=NN(C(C=C1)NN)C(=O)OCC
Step Two
Name
Quantity
0.216 mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the sodium salt of 6-chloro-1,2,4,-triazolo[4,3-b]pyridazin-3(2H)-one is filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
after drying
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
Acidification with acetic acid (25%) precipitates the free compound which
FILTRATION
Type
FILTRATION
Details
then is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding 26 g
CUSTOM
Type
CUSTOM
Details
(85%) of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)one, which is recrystallized from ethanol, m.p. 273°-274°

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=2N(N1)C(NN2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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